N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine
Description
N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine (commonly referred to as 25I-NBMD when substituted with a 4-iodo-2,5-dimethoxyphenyl group) is a synthetic phenethylamine derivative. It belongs to the NBOMe (N-methoxybenzyl) structural class but substitutes the methoxybenzyl group with a benzo[d][1,3]dioxol-4-ylmethyl moiety. This compound is recognized for its high affinity as a 5-HT2A receptor agonist (Ki = 0.049–0.21 nM; EC50 = 8.2 nM) and is primarily used in research and forensic applications . Its structure comprises a phenethylamine backbone modified with a 1,3-benzodioxole ring at the N-benzyl position, which influences its pharmacological and metabolic properties.
Properties
CAS No. |
1154217-75-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H13NO2/c1-2-11-6-8-4-3-5-9-10(8)13-7-12-9/h3-5,11H,2,6-7H2,1H3 |
InChI Key |
JFASGQBIEKYYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C2C(=CC=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine typically involves the reaction of benzo[d][1,3]dioxole-4-carbaldehyde with ethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted ethanamine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic and Antidepressant Activity
Research indicates that compounds related to N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine exhibit significant pharmacological activity, particularly in the treatment of psychiatric disorders. These compounds have been studied for their interactions with serotonin and dopamine receptors, which are crucial in managing conditions like schizophrenia and depression. For instance, multitarget compounds that combine 5-HT1A receptor agonism with D2/D3 antagonism have shown promise in enhancing therapeutic efficacy while minimizing side effects .
2. Antimicrobial Properties
Another notable application is in the development of antimicrobial agents. Compounds derived from this compound have demonstrated inhibitory activity against various bacterial strains. A study highlighted the effectiveness of similar compounds against Mur ligases, which are essential for bacterial cell wall synthesis . This positions these derivatives as potential candidates for antibiotic development.
3. Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that this compound may help mitigate neurodegenerative diseases. Its structural analogs have been explored for their ability to inhibit lactate dehydrogenase (LDH), an enzyme linked to cell death in neurodegenerative conditions .
Analytical Chemistry Applications
1. Detection of Heavy Metals
this compound and its derivatives have been utilized in electrochemical methods for the selective detection of heavy metal ions. The electrochemical properties of these compounds allow for sensitive and specific detection capabilities, making them valuable in environmental monitoring .
2. Toxicological Analysis
This compound has also been implicated in toxicological studies, particularly concerning novel psychoactive substances. For example, postmortem analyses involving similar compounds have provided insights into their metabolic pathways and toxic effects, underscoring the importance of understanding their pharmacokinetics .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound has potential applications in polymer synthesis. Its ability to act as a crosslinking agent can enhance the mechanical properties of polymers, making them suitable for various industrial applications.
2. Sensor Development
The compound's unique structural features lend themselves to the development of sensors capable of detecting environmental pollutants or biological markers. Research into sensor technology has shown that incorporating such compounds can improve sensitivity and selectivity .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antipsychotic Activity | PMC8378419 | Multitarget compounds showed favorable profiles for treating schizophrenia. |
| Antimicrobial Properties | WO2008043733A1 | Compounds demonstrated inhibitory activity against Mur ligases. |
| Neuroprotective Effects | MDPI 2024 | Analogous compounds inhibited LDH activity effectively. |
| Heavy Metal Detection | RSC Advances 2020 | Electrochemical methods successfully detected heavy metals using derivatives. |
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. The compound may interact with cellular proteins and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations
Key Compounds for Comparison:
25I-NBOMe : N-(2-Methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine .
25B-NBOMe : N-(2-Methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine .
25C-NBOMe : N-(2-Methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine .
N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine : Positional isomer with a 5-yl substitution .
24H-NBOMe Derivatives : N-(2-Methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine .
Structural Differences:
| Compound | N-Substituent | Phenyl Ring Substituents | Key Feature |
|---|---|---|---|
| 25I-NBMD | Benzo[d][1,3]dioxol-4-ylmethyl | 4-Iodo, 2,5-dimethoxy | 1,3-Benzodioxole ring |
| 25I-NBOMe | 2-Methoxybenzyl | 4-Iodo, 2,5-dimethoxy | Methoxybenzyl group |
| 25B-NBOMe | 2-Methoxybenzyl | 4-Bromo, 2,5-dimethoxy | Bromine substitution |
| 25C-NBOMe | 2-Methoxybenzyl | 4-Chloro, 2,5-dimethoxy | Chlorine substitution |
| N-(Benzodioxol-5-ylmethyl) | Benzo[d][1,3]dioxol-5-ylmethyl | None (parent structure) | 5-yl positional isomer |
Key Observations :
Pharmacological Activity
Receptor Binding and Selectivity:
| Compound | 5-HT2A Affinity (Ki, nM) | EC50 (nM) | Selectivity Profile |
|---|---|---|---|
| 25I-NBMD | 0.049–0.21 | 8.2 | High 5-HT2A specificity |
| 25I-NBOMe | 0.11–0.3 | 0.5–3.5 | Broad serotonergic activity |
| 24H-NBOMe (Derivative 1) | 1.2 | 12.4 | Moderate 5-HT2A/C activity |
| 25B-NBOMe | 0.2–0.4 | 1.8 | High 5-HT2A affinity |
Notes:
- The benzodioxole group in 25I-NBMD may enhance receptor binding through π-π stacking or hydrogen bonding, contributing to its sub-nanomolar Ki values .
- NBOMe derivatives with halogen substituents (Br, Cl) exhibit slightly lower affinity than 25I-NBMD, suggesting iodine’s larger atomic radius improves receptor interactions .
Metabolic and Toxicological Profiles
Metabolic Pathways:
- 25I-NBMD: Likely undergoes O-demethylation and oxidation of the benzodioxole ring, similar to NBOMe compounds. Potential metabolites include catechol derivatives .
- NBOMe Series : Metabolized via cytochrome P450 enzymes, producing hydroxylated and dealkylated products. High toxicity linked to hyperadrenergic effects and seizures .
Toxicity Data:
| Compound | LD50 (Rodents, mg/kg) | Human Toxicity Symptoms |
|---|---|---|
| 25I-NBMD | Not reported | Hypertension, seizures (theoretical) |
| 25I-NBOMe | 0.3–0.5 | Tachycardia, hyperthermia, death |
| 25B-NBOMe | 0.2–0.4 | Agitation, renal failure |
Biological Activity
N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine, a compound featuring a benzo[d][1,3]dioxole moiety, has garnered attention for its potential biological activities. This article synthesizes findings from diverse studies to elucidate its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.
Overview of this compound
The compound is structurally related to various psychoactive substances and has been explored for its effects on neurotransmitter systems. Its interactions with serotonin and dopamine receptors are of particular interest due to their implications in psychiatric disorders.
Receptor Interaction Profile
Research indicates that compounds with similar structures exhibit significant activity at various receptor sites. For instance, the compound's interactions with serotonin receptors (5-HT2A) and dopamine receptors (D2/D3) have been highlighted in studies focusing on multitarget profiles beneficial for treating conditions like schizophrenia and Parkinson's disease.
Case Studies and Toxicological Findings
One notable case study involves the postmortem analysis of 25I-NBOMe, a compound structurally related to this compound. This study revealed significant behavioral intoxication linked to its potent agonistic effects on serotonin receptors. The toxicological analysis confirmed high concentrations in various tissues, emphasizing the need for careful monitoring of similar compounds due to their potential for severe side effects and toxicity .
Therapeutic Implications
The multitarget profile of compounds related to this compound suggests potential therapeutic applications:
- Schizophrenia Treatment : Compounds exhibiting both serotoninergic and dopaminergic activity may help mitigate symptoms while reducing side effects associated with traditional antipsychotics.
- Parkinson's Disease : The agonistic properties at D3 receptors could offer benefits in managing motor symptoms while minimizing dyskinetic effects commonly seen with dopaminergic therapies.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound derivatives has been explored to optimize biological activity. Variations in substituents on the benzo[d][1,3]dioxole ring have shown significant impacts on receptor affinity and selectivity. For example, modifications leading to enhanced binding affinity at the 5-HT2A receptor have been documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
